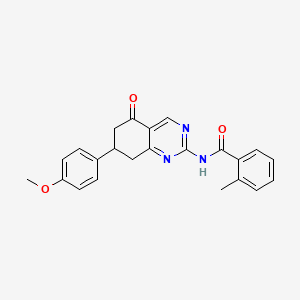![molecular formula C11H12O5 B12124298 Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate CAS No. 82873-00-5](/img/structure/B12124298.png)
Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester is an organic compound with the molecular formula C11H12O4 It is a derivative of propanoic acid and contains a benzodioxole moiety, which is a common structural motif in various natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester typically involves the esterification of 3-(1,3-benzodioxol-5-yloxy)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for corrosive liquid acids and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Hydrolysis: 3-(1,3-benzodioxol-5-yloxy)propanoic acid and methanol.
Reduction: 3-(1,3-benzodioxol-5-yloxy)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-: The parent acid form of the ester.
Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, ethyl ester: An ethyl ester derivative with similar properties.
Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, butyl ester: A butyl ester derivative with potentially different solubility and reactivity.
Uniqueness
Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the benzodioxole moiety also imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
82873-00-5 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
methyl 3-(1,3-benzodioxol-5-yloxy)propanoate |
InChI |
InChI=1S/C11H12O5/c1-13-11(12)4-5-14-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
OEYMOUQMICGHPX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCOC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)

![2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide](/img/structure/B12124274.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)
![N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B12124281.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-iodophenyl)butanamide](/img/structure/B12124292.png)
